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Compound of Interest

Compound Name: AZ505 ditrifluoroacetate

Cat. No.: B560670

AZ505 Ditrifluoroacetate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and
mechanism of action of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET
and MYND domain-containing protein 2 (SMYD2). All quantitative data is summarized for
clarity, and detailed experimental methodologies are provided.

Chemical Structure and Properties

AZ505 ditrifluoroacetate is a synthetic small molecule that acts as a highly selective inhibitor
of SMYD2, a lysine methyltransferase.[1][2][3] Its chemical structure and properties are
summarized below.
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Property Value Reference
Molecular Formula C33H40CI2F6N408 [2][4]
Molecular Weight 805.59 g/mol [21[31[4]
CAS Number 1035227-44-1 [4][5]

C1CCC(CC1)N(CCNCCC2=C
3C(=C(C=C2)0)NC(=0)CO3)
Canonical SMILES C(=0)CCNCCC4=CC(=C(C=C  [4]
4)CI)CI.C(=0)(C(F)
(F)F)O.C(=0)(C(F)(F)F)O

Appearance White to off-white solid
N Soluble in DMSO (= 125
Solubility [6]
mg/mL)

Store at -20°C for long-term
Storage - [11[2]
stability.

Biological Activity and Selectivity

AZ505 is a potent and specific inhibitor of SMYD2, an enzyme that catalyzes the transfer of
methyl groups to lysine residues on both histone and non-histone proteins.[1][7] The inhibitory
activity and binding affinity of AZ505 are detailed in the following table.
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Parameter Value Target Notes Reference

Over 600-fold
greater
selectivity for
IC50 0.12 uM SMYD2 SMYD2 over [6][7]
other histone

methyltransferas
es.

>83.3 uM SMYD3 [61[7]

>83.3 UM DOTIL [6][7]

>83.3 UM EZH2 [6][7]
Determined by
Isothermal

Kd 0.5 uM SMYD2 Titration [6][7]
Calorimetry
(ITC).

Mechanism of Action

AZ505 acts as a substrate-competitive inhibitor of SMYD2.[8] X-ray crystallography studies
have revealed that AZ505 binds to the peptide-binding groove of SMYD2.[1] This binding mode
prevents the natural substrate, such as the tumor suppressor protein p53, from accessing the
active site, thereby inhibiting its methylation. The binding of AZ505 to SMYD2 is primarily driven
by hydrophobic interactions.[6]

Experimental Protocols
SMYD2 Inhibition Assay (IC50 Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory
concentration (IC50) of AZ505 against SMYD?2.

Materials:

e Recombinant human SMYD2 enzyme
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S-(5'-Adenosyl)-L-methionine (SAM), methyl donor

Biotinylated p53 peptide substrate

AlphaLISA® detection reagents

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 50 mM KCI, 5 mM MgCI2, 0.01% Tween-20)
AZ505 ditrifluoroacetate, serially diluted

384-well microplates

Procedure:

Prepare serial dilutions of AZ505 ditrifluoroacetate in assay buffer.
Add a fixed concentration of recombinant SMYD2 enzyme to each well of a 384-well plate.

Add the serially diluted AZ505 or vehicle control (DMSO) to the wells and incubate for a pre-
determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide substrate
and SAM to each well.

Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).

Stop the reaction by adding a solution containing AlphaLISA® acceptor beads conjugated to
an antibody specific for the methylated p53 substrate.

Add AlphaLISA® donor beads and incubate in the dark to allow for bead proximity binding.
Read the plate on an AlphaScreen-capable plate reader.

The IC50 value is calculated by fitting the dose-response curve using non-linear regression
analysis.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity (Kd) Determination
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This protocol describes a general procedure for measuring the binding affinity (Kd) of AZ505 to
SMYD2 using ITC.

Materials:

Purified recombinant human SMYD2 protein

AZ505 ditrifluoroacetate

ITC buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl)

Isothermal Titration Calorimeter

Procedure:

Thoroughly dialyze the purified SMYD2 protein against the ITC buffer to ensure buffer
matching.

Dissolve AZ505 ditrifluoroacetate in the same ITC buffer.

Degas both the protein and inhibitor solutions to prevent air bubbles.

Load the SMYD2 protein solution into the sample cell of the ITC instrument.

Load the AZ505 solution into the injection syringe.

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and
injection volume.

Perform a series of injections of the AZ505 solution into the SMYD2 solution.

The heat change associated with each injection is measured.

The resulting data is analyzed using the instrument's software to fit a binding isotherm and
determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (AH).
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Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the SMYD2 signaling pathway and a typical experimental
workflow for evaluating SMYD2 inhibitors.
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Caption: SMYD2-mediated methylation of p53 and Rb leading to their inactivation, and its
inhibition by AZ505.
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Caption: A typical workflow for the discovery and characterization of a SMYD2 inhibitor like
AZ505.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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